molecular formula C18H20BFO3 B6321011 2-(4-Benzyloxy-2-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 2096995-31-0

2-(4-Benzyloxy-2-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No. B6321011
CAS RN: 2096995-31-0
M. Wt: 314.2 g/mol
InChI Key: DMEPEQNGQMHCFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Benzyloxy-2-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane (2-(4-BDF-5,5-DMDO) is a boron-containing compound belonging to the family of organoboranes. It is a stable and non-toxic compound that has been used in a variety of scientific research applications, including as a catalyst for organic synthesis, as a reagent for the functionalization of small molecules, and as a structural component of various materials.

Scientific Research Applications

2-(4-BDF-5,5-DMDO) has been used in a variety of scientific research applications. It has been used as a catalyst for the synthesis of small molecules, such as amino acids, peptides, and nucleotides. It has also been used as a reagent for the functionalization of small molecules, such as alkanes, alkenes, and aromatic compounds. Additionally, it has been used as a structural component of various materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(4-BDF-5,5-DMDO) is not fully understood. However, it is believed that the compound functions as a Lewis acid, which is able to coordinate with electron-rich species and facilitate their reaction. This mechanism is thought to be responsible for its ability to catalyze the synthesis of small molecules, as well as its ability to act as a reagent for the functionalization of small molecules.
Biochemical and Physiological Effects
2-(4-BDF-5,5-DMDO) has not been studied for its biochemical or physiological effects. As such, there is currently no information available on the potential biochemical or physiological effects of the compound.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(4-BDF-5,5-DMDO) in laboratory experiments is its stability and non-toxicity. Additionally, it is relatively easy to synthesize and can be stored for extended periods of time without significant degradation. The main limitation of the compound is its relatively low solubility in polar solvents, which can make it difficult to use in certain types of experiments.

Future Directions

The future directions for 2-(4-BDF-5,5-DMDO) research include further investigation into its mechanism of action, as well as its potential biochemical and physiological effects. Additionally, further research is needed to explore the potential applications of the compound in materials science, drug discovery, and other fields. Finally, further research is needed to explore the potential of the compound as a catalyst for the synthesis of complex molecules.

Synthesis Methods

The synthesis of 2-(4-BDF-5,5-DMDO) involves the reaction of 4-benzyloxy-2-fluorophenyl boronic acid with 5,5-dimethyl-1,3,2-dioxaborinane in the presence of a base. The reaction is carried out in a polar organic solvent, such as acetonitrile, and is typically performed at a temperature of approximately 80°C. The reaction is complete after approximately 4 hours and yields a product with a purity of greater than 95%.

properties

IUPAC Name

2-(2-fluoro-4-phenylmethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BFO3/c1-18(2)12-22-19(23-13-18)16-9-8-15(10-17(16)20)21-11-14-6-4-3-5-7-14/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEPEQNGQMHCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Benzyloxy-2-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

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